特拉地匹坦
概述
描述
特拉地匹坦,也称为其化学名称 (2-(1-(3,5-双(三氟甲基)苄基)-5-(吡啶-4-基)-1H-1,2,3-三唑-4-基)吡啶-3-基)(2-氯苯基)甲酮,是一种实验性药物,起神经激肽 1 受体拮抗剂的作用。 它主要因其在治疗胃轻瘫、瘙痒症和晕动症等疾病方面的潜在治疗作用而受到研究 .
科学研究应用
特拉地匹坦在科学研究中有广泛的应用,包括:
化学: 用作模型化合物来研究神经激肽 1 受体拮抗剂的行为。
生物学: 研究其对各种生物系统中神经激肽 1 受体的影响。
医学: 探索其在治疗胃轻瘫、瘙痒症和晕动症等疾病方面的潜在治疗作用
工业: 在制药行业中用于开发新型治疗剂的潜在应用。
作用机制
特拉地匹坦通过阻断神经激肽 1 受体发挥其作用,神经激肽 1 受体参与疼痛和其他感觉信号的传递。通过抑制这些受体,特拉地匹坦可以减轻恶心和呕吐等症状。 该化合物影响中枢和周围神经系统,影响胃动力和负责恶心的脑区 .
准备方法
合成路线和反应条件: 特拉地匹坦的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:
三唑环的形成: 这是通过叠氮化物和炔烃之间的环加成反应实现的。
吡啶环的连接: 然后将三唑中间体与吡啶衍生物偶联。
苄基的引入: 最后一步是加入苄基,该苄基被三氟甲基取代。
工业生产方法: 特拉地匹坦的工业生产可能会涉及合成路线的优化,以确保高收率和纯度。这包括:
扩大反应条件: 确保反应可以在大规模进行,而不会显着降低效率。
纯化过程: 利用重结晶和色谱等技术获得高纯度的最终产物。
化学反应分析
反应类型: 特拉地匹坦会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可用于修饰特拉地匹坦中存在的官能团。
取代: 特拉地匹坦中的芳香环可以发生取代反应,其中一个取代基被另一个取代基取代。
常用试剂和条件:
氧化剂: 如高锰酸钾或三氧化铬。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 如卤素或硝化试剂。
主要生成物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能导致形成羧酸,而还原可能产生醇或胺。
相似化合物的比较
特拉地匹坦在神经激肽 1 受体拮抗剂中是独一无二的,因为它具有特定的化学结构和对受体的高选择性。类似的化合物包括:
阿瑞匹坦: 另一种用于预防化疗引起的恶心和呕吐的神经激肽 1 受体拮抗剂。
罗拉匹坦: 与阿瑞匹坦用于类似适应症,但半衰期更长。
磷酸阿瑞匹坦: 阿瑞匹坦的前药,在体内转化为阿瑞匹坦。
属性
IUPAC Name |
[2-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-pyridin-4-yltriazol-4-yl]pyridin-3-yl]-(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVRKWRKTNINFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClF6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045805 | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622370-35-8 | |
Record name | Tradipitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622370-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tradipitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622370358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tradipitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tradipitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRADIPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY0COC51FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tradipitant?
A1: Tradipitant is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is the primary target for Substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain transmission, and inflammation. [, ]
Q2: How does Tradipitant's antagonism of the NK-1R translate into its therapeutic effects?
A2: By blocking Substance P from binding to the NK-1R, Tradipitant disrupts the downstream signaling pathways associated with this neuropeptide. This action inhibits the transmission of nausea and vomiting signals, ultimately leading to symptom relief. [, , , ]
Q3: Beyond nausea and vomiting, what other potential therapeutic applications are being explored for Tradipitant based on its mechanism of action?
A3: Given the role of Substance P and the NK-1R in other physiological processes, Tradipitant is also being investigated for its potential in treating conditions like atopic dermatitis (eczema), gastroparesis, and even COVID-19 pneumonia, where neurogenic inflammation is implicated. [, , , , ]
Q4: What is the molecular formula and weight of Tradipitant?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of Tradipitant, these can be readily found in publicly available chemical databases like PubChem and ChemSpider.
Q5: Is there any information available on the spectroscopic data of Tradipitant, such as NMR or IR spectra?
A5: The provided abstracts don't delve into the spectroscopic characterization of Tradipitant. Such information would likely be found in detailed chemical characterization studies or patents related to the compound.
Q6: What is the typical route of administration for Tradipitant in clinical trials?
A6: Clinical trials studying Tradipitant have predominantly employed oral administration of the drug. [, , , , ]
Q7: Have there been any studies examining the pharmacokinetics of Tradipitant, such as its absorption, distribution, metabolism, and excretion (ADME)?
A7: While the provided abstracts don't offer specifics on Tradipitant's ADME profile, one study mentions a sensitivity analysis adjusting for drug compliance and blood levels, implying that pharmacokinetic data was collected. []
Q8: What preclinical models have been used to study the efficacy of Tradipitant in addressing motion sickness?
A8: Researchers utilized a controlled environment mimicking the conditions of a boat trip on the Pacific Ocean to assess the efficacy of Tradipitant in preventing motion sickness. [, , ]
Q9: What were the primary outcome measures used to evaluate Tradipitant's effectiveness in treating motion sickness in clinical trials?
A9: Researchers utilized two primary measures: the incidence of vomiting and scores from the Motion Sickness Severity Scale (MSSS) to gauge the efficacy of Tradipitant in motion sickness. [, , , ]
Q10: Which patient populations were included in clinical trials investigating Tradipitant for gastroparesis?
A10: Clinical trials for Tradipitant in gastroparesis have included patients with both diabetic and idiopathic gastroparesis. [, , , , ]
Q11: What were the key findings regarding Tradipitant's efficacy in treating nausea associated with gastroparesis?
A11: Studies demonstrated that Tradipitant significantly reduced nausea scores and increased the number of nausea-free days compared to placebo in patients with diabetic and idiopathic gastroparesis. [, , , ]
Q12: Did Tradipitant demonstrate any significant impact on gastric emptying in clinical trials?
A12: While Tradipitant effectively reduced nausea in gastroparesis, one study highlighted that it did not show a significant effect on gastric emptying in healthy volunteers. []
Q13: Are there any ongoing clinical trials investigating Tradipitant for new indications?
A13: Yes, aside from gastroparesis and motion sickness, Tradipitant is being explored for its potential in treating atopic dermatitis and COVID-19 pneumonia. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。